molecular formula C15H20O4 B1532113 Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate CAS No. 1158137-06-4

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Cat. No. B1532113
CAS RN: 1158137-06-4
M. Wt: 264.32 g/mol
InChI Key: JPDDQZRQKQNLCW-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate, also known as 4-Methyl-2-methoxy-4-(prop-1-en-1-yl)phenoxy-butanoate, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the phenoxyacetic acid family, and its chemical structure is composed of a butanoic acid backbone with a phenoxyacetic acid moiety at the end. The compound has been studied for its potential use in drug synthesis, as a synthetic intermediate, and as a tool in biochemical research.

Scientific Research Applications

Rheumatoid Arthritis Treatment

This compound has shown promise in the treatment of Rheumatoid Arthritis (RA) . It targets the Signal Transducer and Activator of Transcription 3 (STAT3) , which is a key mediator in chronic joint inflammation and destruction associated with RA. By inhibiting STAT3 activation, it can potentially reduce synovial hyperplasia and inflammatory cell recruitment .

Neuroprotective Agent

In the context of neurodegenerative diseases, this compound has been identified as a neuroprotective agent. It has been found to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway. This suggests its potential application in treating conditions like Parkinson’s Disease , where dopaminergic cell loss is a hallmark .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound extend beyond RA treatment. It has been shown to inhibit the production of pro-inflammatory molecules like NO and H2O2 in synoviocytes treated with LPS and TNF-α, indicating a broader application in inflammatory diseases .

Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme associated with neuroinflammation and neurodegeneration. This compound has been observed to attenuate the activation of MAO-B in the substantia nigra and striatum after MPTP injection, which is beneficial for managing symptoms in neurodegenerative disorders .

Modulation of MAPK Pathway

The compound’s interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway suggests its role in modulating cellular responses to various stimuli. This could be relevant in developing treatments for diseases where the MAPK pathway is dysregulated .

Synovial Cell Research

Given its effects on synoviocytes, this compound could be used in research to understand the pathophysiology of synovial cells in joint diseases and to screen for new therapeutic targets .

STAT3-Related Cancer Research

Considering its inhibitory effect on STAT3, a transcription factor involved in various cancers, this compound could be valuable in cancer research, particularly in cancers where STAT3 plays a crucial role in tumor growth and survival .

properties

IUPAC Name

methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDDQZRQKQNLCW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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